4-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE
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Overview
Description
4-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines an indene moiety, a benzamide group, and a pyrrolidine sulfonyl phenyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE typically involves multiple steps, including the formation of the indene moiety, the attachment of the benzamide group, and the introduction of the pyrrolidine sulfonyl phenyl group. The synthetic route may include:
Formation of the Indene Moiety: This step involves the cyclization of a suitable precursor to form the indene ring system.
Attachment of the Benzamide Group: This step involves the reaction of the indene derivative with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.
Introduction of the Pyrrolidine Sulfonyl Phenyl Group: This step involves the reaction of the benzamide derivative with a pyrrolidine sulfonyl chloride derivative under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The indene moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The benzamide group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, sulfonyl chlorides, and organometallic reagents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-[4-(morpholin-1-ylsulfonyl)phenyl]benzamide
- 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide
Uniqueness
4-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H28N2O4S |
---|---|
Molecular Weight |
476.6g/mol |
IUPAC Name |
4-(2,3-dihydro-1H-inden-5-yloxymethyl)-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide |
InChI |
InChI=1S/C27H28N2O4S/c30-27(28-24-11-14-26(15-12-24)34(31,32)29-16-1-2-17-29)22-8-6-20(7-9-22)19-33-25-13-10-21-4-3-5-23(21)18-25/h6-15,18H,1-5,16-17,19H2,(H,28,30) |
InChI Key |
IGHUFMLUTRSZJO-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)COC4=CC5=C(CCC5)C=C4 |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)COC4=CC5=C(CCC5)C=C4 |
Origin of Product |
United States |
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